Cytotoxicity Profile on Pancreatic β-TC6 Cells: Vindolinine vs. Vindoline, Vindolidine, Vindolicine
In a direct head-to-head comparison on mouse pancreatic β-TC6 cells, vindolinine (IV) exhibited the highest cytotoxicity among the four alkaloids tested, with an IC50 of 20.5 ± 3.6 µg/mL. This represents a 3.3–4.0 fold lower IC50 than vindoline (I, 82.1 ± 9.8 µg/mL), vindolidine (II, 76.7 ± 8.1 µg/mL), and vindolicine (III, 68.0 ± 10.4 µg/mL) [1]. The positive control doxorubicin showed an IC50 of 3.8 ± 1.7 µg/mL, indicating that vindolinine's cytotoxicity is moderate yet significantly higher than its in-class counterparts.
| Evidence Dimension | Cytotoxicity (IC50) on β-TC6 mouse pancreatic cells |
|---|---|
| Target Compound Data | 20.5 ± 3.6 µg/mL (57.6 ± 10.7 µM) |
| Comparator Or Baseline | Vindoline: 82.1 ± 9.8 µg/mL (180.1 ± 21.5 µM); Vindolidine: 76.7 ± 8.1 µg/mL (180.1 ± 19.0 µM); Vindolicine: 68.0 ± 10.4 µg/mL (73.5 ± 11.3 µM) |
| Quantified Difference | ~3.3–4.0 fold lower IC50 (higher cytotoxicity) than comparators |
| Conditions | β-TC6 mouse pancreatic cell line; MTT assay; 48 hours incubation; data from Table 1 of Tiong et al. 2013 |
Why This Matters
Investigators requiring a Catharanthus alkaloid with moderate but tangible cytotoxicity for cancer-related mechanistic studies would find vindolinine a more potent tool than vindoline, vindolidine, or vindolicine, while avoiding the high toxicity of classical chemotherapeutics like doxorubicin.
- [1] Tiong, S.H., Looi, C.Y., Hazni, H., Arya, A., Paydar, M., Wong, W.F., Cheah, S.-C., Mustafa, M.R. and Awang, K. (2013) 'Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don', Molecules, 18(8), pp. 9770–9784. doi:10.3390/molecules18089770. View Source
